molecular formula C17H18N2O3 B2469733 N-(4-methoxybenzyl)-N'-(3-methylphenyl)ethanediamide CAS No. 433241-26-0

N-(4-methoxybenzyl)-N'-(3-methylphenyl)ethanediamide

Cat. No. B2469733
CAS RN: 433241-26-0
M. Wt: 298.342
InChI Key: ZQYAPQRQKPBZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N'-(3-methylphenyl)ethanediamide is a chemical compound that belongs to the class of N-acyl benzylamines. It has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Cardiotoxicity Evaluation

Research on similar compounds, such as 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe), has focused on their potential cardiotoxic effects. Studies using assays like the MTT assay, rat electrocardiography, and human ether-a-go-go-related gene (hERG) assay have been employed to evaluate the cardiotoxicity of these compounds. The expression of biomarkers like p21 (CDC42/RAC)-activated kinase 1 (PAK1), known for its association with cardiotoxicity, has also been analyzed in these studies (Yoon et al., 2019).

Analytical Characterization in Drug Market

There has been significant analytical characterization of related N-methoxybenzyl-methoxyphenylethylamine (NBOMe) derivatives found in the drug market. Techniques like Direct Analysis in Real Time AccuTOF™ mass spectrometry and high-performance liquid chromatography triple quadrapole mass spectrometry have been used to analyze these substances, which include 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe (Poklis et al., 2015).

Neurochemical Pharmacology

The neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines like 25D-NBOMe has been compared with hallucinogens and stimulants. These studies involve assessing drug affinities at radioligand binding sites and determining potencies and efficacies using various assays. The findings suggest a biochemical pharmacology consistent with hallucinogenic activity, with little psychostimulant activity (Eshleman et al., 2018).

In Vitro Toxicokinetics and Analytical Toxicology

In vitro toxicokinetic studies have been conducted on novel NBOMe derivatives, including analysis of phase I and II metabolism, plasma protein binding, and the detectability in standard urine screening approaches. These studies help understand drug-drug interactions, influence of individual polymorphisms, and elimination routes. The toxicokinetic data provided by these studies aid in identifying these substances in cases of abuse and intoxication (Richter et al., 2019).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-4-3-5-14(10-12)19-17(21)16(20)18-11-13-6-8-15(22-2)9-7-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYAPQRQKPBZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-N'-(3-methylphenyl)ethanediamide

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